(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
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Overview
Description
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound with a unique structure that includes a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. The process starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the phenyl and dimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated compound. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione include other pyrazoloquinoline derivatives, such as:
- 4-Methoxyphenethylamine
- 3-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(4S,7S)-7-(3,4-dimethoxyphenyl)-4-phenyl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C24H23N3O4/c1-30-18-9-8-14(12-19(18)31-2)15-10-16-21(17(28)11-15)20(13-6-4-3-5-7-13)22-23(25-16)26-27-24(22)29/h3-9,12,15,20H,10-11H2,1-2H3,(H3,25,26,27,29)/t15-,20-/m0/s1 |
InChI Key |
WGTYVOTYSDMBQK-YWZLYKJASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NNC4=O)C5=CC=CC=C5)C(=O)C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=CC=C5)C(=O)C2)OC |
Origin of Product |
United States |
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